![molecular formula C19H15N3OS B2408919 4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312917-57-0](/img/structure/B2408919.png)
4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, also known as DMXAA or ASA404, is a small molecule that has been extensively studied for its potential therapeutic applications. DMXAA was initially developed as an anti-cancer agent, but recent research has also explored its potential use in treating other diseases, such as viral infections and inflammatory disorders.
Scientific Research Applications
Synthesis and Characterization
- Research has delved into the efficient synthesis of heterocyclic compounds, where similar structures have been utilized as key intermediates. For instance, compounds with a thiadiazole scaffold have been synthesized, demonstrating the importance of such chemical structures in medicinal chemistry and synthetic pathways (Tiwari et al., 2017). This underscores the compound's relevance in creating pharmacologically active molecules.
Biological Activities and Applications
- The biological activity of compounds structurally related to 4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has been a significant area of study. For instance, various derivatives have been evaluated for their anticancer activities. A study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising anticancer potential against several human cancer cell lines (Tiwari et al., 2017). These findings highlight the compound's utility in developing new anticancer agents.
- Similarly, research into benzenesulfonamide derivatives has shown significant in vitro antitumor activity, indicating the broader potential of these chemical frameworks in cancer treatment (Fahim & Shalaby, 2019).
Insecticidal Activity
- The synthesis of novel heterocyclic compounds with structural similarities has also demonstrated insecticidal activity. A study on 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide highlighted its use as a precursor for compounds with significant insecticidal properties (Mohamed et al., 2020). This suggests the potential application of 4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in developing new insecticides.
Antifungal Activity
- The antifungal properties of related compounds have also been investigated, with studies showing that certain derivatives exhibit low to moderate antifungal activity. This area of research opens avenues for the use of such compounds in addressing fungal infections (Saeed et al., 2008).
properties
IUPAC Name |
4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-3-4-13(2)16(9-12)17-11-24-19(21-17)22-18(23)15-7-5-14(10-20)6-8-15/h3-9,11H,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWMWLOGEMIHSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408836.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)
![9-(4-bromophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2408839.png)
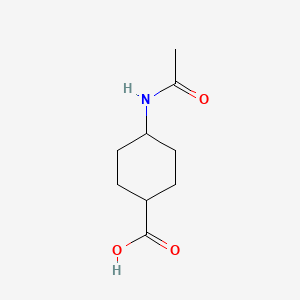
![2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2408842.png)
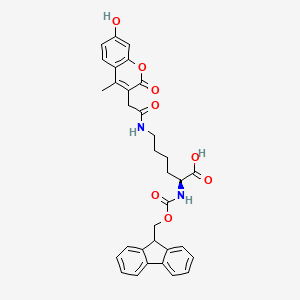
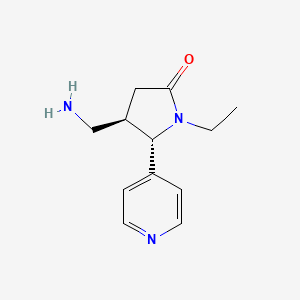
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)
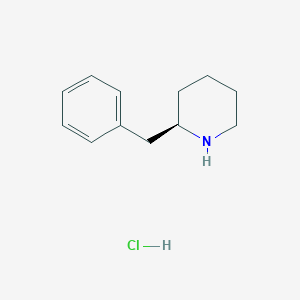


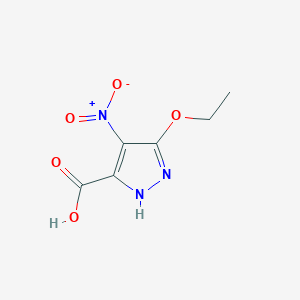
![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)